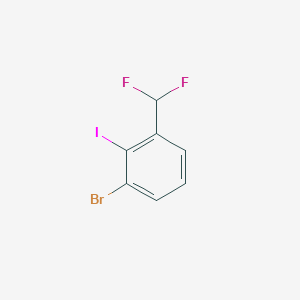

1-Bromo-3-(difluoromethyl)-2-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(difluoromethyl)-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMQECQKFLYDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-(difluoromethyl)-2-iodobenzene: A Versatile Building Block for Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(difluoromethyl)-2-iodobenzene, bearing the CAS number 1261775-78-3, is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a bromine atom, an iodine atom, and a difluoromethyl group on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a particular focus on its utility in pharmaceutical research and drug development.

The strategic arrangement of two different halogen atoms (bromine and iodine) with distinct reactivities allows for selective and sequential functionalization through various cross-coupling reactions. The presence of the difluoromethyl (-CF2H) group, a key pharmacophore in medicinal chemistry, further enhances its appeal. The -CF2H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability, bioavailability, and target-binding affinity of drug candidates.

This document will delve into the core chemical characteristics of this compound, providing insights into its synthetic utility and safe handling. While specific experimental data for this exact compound is not extensively published, this guide synthesizes information from closely related analogues and established principles of organic chemistry to provide a robust technical overview for the research community.

Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C7H4BrF2I | Calculated from structure |

| Molecular Weight | 348.91 g/mol | Calculated from atomic weights |

| Appearance | Likely a solid at room temperature | Based on similar polyhalogenated benzenes |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, DMSO, chlorinated solvents) | General property of non-polar aromatic halides[1] |

| Thermal Stability | Expected to be stable under normal storage conditions | General stability of aromatic halides |

Synthesis and Elucidation

A definitive, published synthetic route for this compound (CAS 1261775-78-3) is not prominently available. However, a plausible and logical synthetic strategy can be devised based on well-established methodologies for the synthesis of polysubstituted aromatic compounds, particularly those involving diazotization-halogenation reactions.

A likely precursor for this synthesis would be 2-amino-3-bromo-1-(difluoromethyl)benzene. The synthesis would then proceed via a Sandmeyer-type reaction.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Diazotization: The aniline precursor, 2-amino-3-bromo-1-(difluoromethyl)benzene, would be dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cooled to 0-5 °C. An aqueous solution of sodium nitrite would then be added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The completion of the reaction is typically monitored by the immediate color change of starch-iodide paper.

-

Iodination: The freshly prepared diazonium salt solution would then be added to a solution of potassium iodide in water. The reaction mixture would be allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The desired product, this compound, would precipitate out of the aqueous solution and could be isolated by extraction with an organic solvent, followed by purification techniques such as column chromatography.

The synthesis of various bromo-iodo-fluorobenzenes has been documented using similar diazotization procedures, lending strong support to the feasibility of this proposed route. For instance, the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline utilizes a one-pot diazotization and iodination method with cuprous iodide as a catalyst[2].

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, as well as the presence of the difluoromethyl group.

Selective Cross-Coupling Reactions

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig), the C-I bond is significantly more reactive than the C-Br bond. This allows for selective functionalization at the iodine-bearing position under milder reaction conditions, leaving the bromine atom intact for a subsequent, different coupling reaction. This sequential functionalization is a powerful strategy for the synthesis of complex, unsymmetrical molecules.

Workflow for Sequential Cross-Coupling:

Caption: Selective sequential cross-coupling strategy.

This selective reactivity has been well-documented for various bromo-iodobenzenes. For example, in palladium-catalyzed reactions, the oxidative addition of the C-I bond to the Pd(0) catalyst is much faster than that of the C-Br bond. This allows for the first coupling to occur selectively at the iodine position. The subsequent coupling at the bromine position typically requires more forcing conditions, such as higher temperatures or more electron-rich ligands.

Role of the Difluoromethyl Group

The difluoromethyl group is a highly sought-after moiety in medicinal chemistry. Its electron-withdrawing nature can influence the reactivity of the aromatic ring, and it can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. The introduction of a -CF2H group can significantly alter a molecule's pharmacokinetic profile by improving metabolic stability and membrane permeability.

While direct functionalization of the C-H bond in the difluoromethyl group is challenging, the presence of this group on the aromatic ring can be a key design element in the synthesis of novel bioactive compounds.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests the following:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising and highly versatile building block for organic synthesis. Its unique combination of two different, selectively addressable halogen atoms and a medicinally relevant difluoromethyl group makes it an attractive starting material for the synthesis of a wide range of complex molecules. This is particularly true in the field of drug discovery, where the ability to perform sequential, site-selective modifications is paramount for the efficient generation of compound libraries and the optimization of lead candidates. While specific experimental data for this compound is sparse, its properties and reactivity can be reliably inferred from established chemical principles and the behavior of closely related analogues. As research in medicinal and materials chemistry continues to advance, the utility of such multi-functionalized building blocks is expected to grow, making this compound a compound of significant interest to the scientific community.

References

-

Robaszkiewicz, J., Chaładaj, W., Pawluc, P., & Zaranek, M. (n.d.). Two-step chemoselective cross-coupling of 1-bromo-4-iodobenzene. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Keglevich, G., et al. (2018). P-C coupling reactions of 3-bromo-iodobenzene. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Keglevich, G., et al. (2018). P-C coupling reactions of 1-bromo-2-iodobenzene. ResearchGate. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

S. L. MacNeil et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Retrieved February 23, 2026, from [Link]

-

Hartwig, J. F., et al. (2012). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. PMC. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 1-fluoro-2-bromo-3-iodobenzene.

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- Supporting Information for Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. (n.d.).

-

NIST. (n.d.). Benzene, 1-bromo-3-iodo-. NIST WebBook. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-3-fluoro-2-iodobenzene. Retrieved February 23, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for Catalytic trifluoromethylation of iodoarenes.... Retrieved February 23, 2026, from [Link]

-

AIST. (n.d.). iodobenzene (NMR Spectrum). Spectral Database for Organic Compounds, SDBS. Retrieved February 23, 2026, from [Link]

-

European Patent Office. (2019, July 31). CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. Retrieved February 23, 2026, from [Link]

Sources

Technical Guide: Difluoromethylated Benzene Building Blocks for Medicinal Chemistry

Executive Summary

The difluoromethyl group (

This guide provides a technical roadmap for incorporating

Part 1: The Physicochemical Rationale

The Lipophilic Hydrogen Bond Donor

The strategic value of the difluoromethyl group lies in the polarization of the

Key Physicochemical Parameters:

-

Hydrogen Bond Acidity (Abraham A): The

group exhibits an A value of ~0.10–0.[4]15. While weaker than a phenol (A ≈ 0.60), it is sufficient to maintain binding affinity in pockets requiring H-bond donation, without the metabolic liability of a hydroxyl group. -

Lipophilicity Modulation: Replacing a

with -

Metabolic Blocking: The

bond strength (~116 kcal/mol) renders the group resistant to cytochrome P450 oxidative metabolism. It is particularly effective at blocking O-demethylation when used as a bioisostere for a methoxy group (

Visualization: The Bioisosteric Pivot

The following diagram illustrates the strategic positioning of

Caption: Strategic utility of the difluoromethyl group as a bioisostere, balancing stability, lipophilicity, and hydrogen bonding.[2][4][5][6]

Part 2: Synthetic Strategies (The "How")

Method A: Radical C-H Difluoromethylation (Innate Functionalization)

Best for: Late-stage functionalization of complex heterocycles.

The Standard: Zinc Difluoromethanesulfinate (DFMS) – The "Baran Reagent."

This method utilizes a radical mechanism to append a

Method B: Nickel-Catalyzed Cross-Coupling

Best for: Pre-functionalized aryl chlorides/bromides.

The Standard: Ni-catalyzed reductive coupling with

Method C: Deoxofluorination

Best for: Converting aldehydes to

Part 3: Detailed Experimental Protocols

Protocol 1: Innate C-H Difluoromethylation using Zinc Sulfinate (DFMS)

Based on the methodology established by Fujiwara, Baran, et al. (Nature, 2012).

Mechanism:

The reaction proceeds via the oxidative generation of a

Reagents:

-

Substrate: Heteroarene (1.0 equiv)

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

-

Solvent: DCM/Water (2.5:1 ratio) – Biphasic system is critical.

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional, accelerates reaction for basic heterocycles.

Step-by-Step Workflow:

-

Setup: To a vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol) and Zinc Difluoromethanesulfinate (DFMS, 295 mg, 1.5 mmol).

-

Solvent Addition: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). The biphasic mixture ensures the solubility of both the organic substrate and the inorganic salt.

-

Initiation: Add TFA (38 µL, 0.5 mmol) followed by the dropwise addition of TBHP (70% aq., ~340 µL).

-

Note: A slight exotherm may occur.[7]

-

-

Reaction: Stir vigorously at room temperature (or 40°C for sluggish substrates) for 12–24 hours. The vigorous stirring is essential to maximize interfacial surface area.

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x). Dry combined organics over -

Purification: Flash column chromatography. (Note:

products are often only slightly less polar than the starting material; use a shallow gradient).

Protocol 2: Deoxofluorination of Benzaldehydes with XtalFluor-E

A safer alternative to DAST for converting Ar-CHO to Ar-CF2H.

Safety Warning: While safer than DAST, this reaction generates HF in situ upon activation. Use plastic/Teflon labware or HF-resistant glassware if possible, and always work in a fume hood. Calcium gluconate gel must be available.

Reagents:

-

Substrate: Aromatic Aldehyde (1.0 equiv)

-

Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) (1.5 equiv)

-

Promoter: Triethylamine trihydrofluoride (

) (2.0 equiv) or DBU. -

Solvent: Anhydrous DCM.

Step-by-Step Workflow:

-

Setup: Flame-dry a reaction vessel and cool to room temperature under

. -

Solubilization: Add XtalFluor-E (1.5 equiv) and anhydrous DCM.

-

Activation: Add

(2.0 equiv) and-

Tech Tip: The amine HF complex activates the XtalFluor, releasing the fluoride anion in a controlled manner.

-

-

Addition: Add the aldehyde (1.0 equiv) dissolved in minimal DCM dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or

NMR (look for doublet around -110 to -125 ppm). -

Quench: Critical Step. Quench slowly with 5% aqueous

at 0°C. Stir for 15 minutes to destroy excess reagent. -

Extraction: Extract with DCM, dry over

, and concentrate.

Part 4: Data & Visualization

Mechanistic Pathway: Radical Difluoromethylation

The following diagram details the Single Electron Transfer (SET) mechanism utilized in Protocol 1.

Caption: The radical generation and Minisci-type addition pathway for Zinc Difluoromethanesulfinate.

Reagent Selection Guide

Comparison of common difluoromethylation reagents for medicinal chemistry.

| Reagent | Type | Key Advantage | Safety/Stability | Cost |

| DFMS (Baran Reagent) | Radical Precursor | Air-stable solid; Innate C-H functionalization | High (Stable solid) | Low |

| DAST | Deoxofluorination | Classic reagent; High reactivity | Low (Shock sensitive, explosive >90°C) | Moderate |

| XtalFluor-E | Deoxofluorination | Crystalline; Fewer elimination side-products | High (Stable salt) | High |

| Cross-Coupling | Industrial feedstock; Atom economical | High (Gas handling required) | Very Low | |

| Nucleophilic | Source of | Moderate (Moisture sensitive) | Moderate |

References

-

Fujiwara, Y., et al. (2012).[8] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[8] [Link]

-

Xu, C., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel.[9][10][11] Nature Communications, 9, 1170.[9] [Link]

-

Beaulieu, F., et al. (2009). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[12] Journal of Organic Chemistry, 74(20), 7721–7728. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[13] [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. Baran difluoromethylation reagent - Enamine [enamine.net]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Strategic Fluorination: Navigating Novel Organofluorine Intermediates in Modern Drug Discovery

Executive Summary

The strategic incorporation of fluorine into drug candidates—often termed the "Fluorine Effect"—has evolved beyond simple metabolic blocking or

This guide analyzes three high-impact fluorinated motifs: the Difluoromethyl (

The Difluoromethyl ( ) Group: The Lipophilic Hydrogen Bond Donor[1][3]

Physicochemical Rationale

Unlike the chemically inert

-

Hydrogen Bond Donor (HBD) Capability: The high electronegativity of the two fluorine atoms polarizes the C-H bond, making the proton acidic enough to act as a weak hydrogen bond donor.

-

Lipophilicity Modulation: Replacing an -OH with -

typically increases

Experimental Protocol: Photoredox C-H Difluoromethylation

Primary Application: Late-stage functionalization of heteroarenes.

This protocol utilizes visible light photoredox catalysis to install a

Reagents & Equipment:

-

Substrate: Heteroarene (0.2 mmol)

-

Reagent:

(Langlois Reagent, 2.0 equiv) -

Photocatalyst: Rose Bengal (2 mol%) or

-

Oxidant: Air (

balloon) or Persulfate -

Solvent: DMSO/Water (4:1)

-

Light Source: Blue LEDs (

) or Green LEDs (depending on catalyst)

Step-by-Step Methodology:

-

Setup: In a 10 mL Pyrex vial equipped with a magnetic stir bar, charge the heteroarene substrate (1.0 equiv),

(2.0 equiv), and Rose Bengal (2 mol%). -

Solvation: Add DMSO (

) and -

Irradiation: Seal the vial and irradiate with Green LEDs (if using Rose Bengal) at room temperature for 12–24 hours under vigorous stirring.

-

Workup: Dilute the reaction mixture with ethyl acetate (

) and wash with brine ( -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc).

Mechanistic Pathway

The reaction proceeds via a radical mechanism where the sulfinate releases a

Figure 1: Radical photoredox cycle for the generation of difluoromethyl radicals from sulfinates.

The Pentafluorosulfanyl ( ) Group: The "Super-Trifluoromethyl"[2][6]

Physicochemical Rationale

The

-

Geometry: Square pyramidal (sulfur at the center, 5 fluorines).

-

Stability: Exceptionally resistant to hydrolysis and metabolic degradation due to the steric protection of the sulfur atom by the fluorine cage.

-

Bioisosterism: It is a valid bioisostere for tert-butyl groups but with high electronegativity (

).

Comparative Properties Data

| Property | ||||

| Hammett | 0.00 | 0.54 | 0.68 | -0.20 |

| Electronegativity | 2.1 | 3.5 (group) | ~3.6 (group) | N/A |

| Volume ( | Small | 42.6 | 76.5 | 74.5 |

| Lipophilicity ( | 0.00 | 0.88 | 1.23 | 1.98 |

Synthetic Strategy: Radical Addition of

Direct installation of

Safety Note:

SuFEx: Sulfur(VI) Fluoride Exchange in Drug Discovery[7][8]

The Concept

Developed by Sharpless, SuFEx is a "click" chemistry reaction involving the exchange of a fluoride on a Sulfur(VI) center (e.g.,

Workflow: Late-Stage Functionalization (LSF) of Phenols

This workflow converts existing phenol-containing drugs into covalent inhibitors.

Protocol:

-

Substrate: Phenol-containing drug (e.g., Estradiol, Paracetamol).

-

Reagent: Sulfuryl Fluoride (

) gas (bubbled) or AISF (Solid stable reagent). -

Base: DBU or

. -

Reaction: Stir in DCM/Water biphasic system or ACN.

-

Result: Quantitative conversion to Aryl Fluorosulfate.

Figure 2: SuFEx workflow transforming phenolic drugs into covalent protein inhibitors.

Emerging Frontier (2025): Fluorinated Oxetanes[9]

A critical 2025 breakthrough involves the catalytic synthesis of

Safety & Handling of Fluorination Reagents

-

HF Generation: Many fluorination reactions (especially deoxofluorinations) can liberate anhydrous HF. Always have calcium gluconate gel available.

-

Pressure Hazards: Reactions involving

(SuFEx) or -

Peroxides: Radical trifluoromethylation/difluoromethylation often uses peroxides or persulfates. Ensure no metal contaminants are present to prevent runaway decomposition.

References

-

Nature Communications (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.[4] Nature Communications, 11, 638.[4]

-

Journal of Medicinal Chemistry (2019).

, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? J. Med.[6][7] Chem., 62(17). -

Chemical Society Reviews (2019). The growing applications of SuFEx click chemistry. Chem. Soc. Rev., 48, 4484-4505.

-

Molecules (2020). Synthesis and Properties of Pentafluorosulfanyl Group (

)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.[2] -

ScienceDaily (2025). Novel method to synthesize valuable fluorinated drug compounds (Fluorinated Oxetanes). National University of Singapore via ScienceDaily.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 7. semanticscholar.org [semanticscholar.org]

MSDS and safety data for 1-Bromo-3-(difluoromethyl)-2-iodobenzene

Safety, Handling, and Synthetic Utility Guide

Compound Identity & Physicochemical Profile

Compound Name: 1-Bromo-3-(difluoromethyl)-2-iodobenzene Chemical Family: Polyhalogenated Aromatic Hydrocarbon Structural Characterization: A 1,2,3-trisubstituted benzene ring featuring a steric "sandwich" motif where a reactive iodine atom (C2) is flanked by a bromine atom (C1) and a difluoromethyl group (C3).

Physicochemical Properties (Predicted via SAR)

Note: Specific experimental data for this isomer is limited. Data below represents a consensus based on structural analogs (e.g., 1-bromo-2-iodobenzene, 1-bromo-3-(difluoromethyl)benzene).

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 332.91 g/mol | High halogen content increases density. |

| Physical State | Low-melting solid or viscous liquid | Analogous to 1-bromo-2-iodobenzene (mp 9-10°C). |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Lipophilic character dominates. |

| Stability | Light and Heat Sensitive | C-I bond is weak (approx. 65 kcal/mol); prone to photolytic cleavage. |

| Reactivity | Orthogonal Halogen Reactivity |

Hazard Identification (GHS Classification)

Based on Read-Across Toxicology from 1-bromo-2-iodobenzene and difluoromethyl-benzene derivatives.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1][2][3][4][5] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][3][4][5] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[2][3][5] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

-

P280: Wear protective gloves (Nitrile/Viton)/eye protection/face protection.[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[2][5]

Handling & Storage Protocols

3.1 The "Sandwich" Effect & Stability

The 2-position iodine is sterically crowded by the adjacent bromine and difluoromethyl groups. While this steric pressure facilitates oxidative addition in catalysis (by weakening the C-I bond), it also makes the compound more susceptible to spontaneous deiodination upon exposure to UV light or heat.

3.2 Storage Requirements

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The difluoromethyl group (

) is generally stable, but the C-I bond requires protection from atmospheric oxygen to prevent iodine liberation (indicated by purple discoloration). -

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.

3.3 PPE Selection (Permeation Resistance)

Standard latex gloves are insufficient for polyhalogenated aromatics due to rapid permeation.

-

Primary Recommendation: Nitrile (Double gloving recommended, >0.11mm thickness).

-

High-Risk Handling (Spills/Synthesis): Fluoroelastomer (Viton) or Silver Shield® laminates.

Emergency Response Workflow

The following diagram outlines the critical decision paths for exposure incidents.

Caption: Decision matrix for immediate response to halogenated aromatic exposure.

Synthetic Utility: Chemoselectivity

Researchers utilize this scaffold specifically for its orthogonal reactivity . The electronic difference between the C-I and C-Br bonds allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the precise construction of complex pharmacophores.

Reactivity Hierarchy

-

Site A (C2-I): Most reactive. Undergoes rapid Oxidative Addition (Pd0 -> PdII).

-

Site B (C1-Br): Less reactive. Requires higher temperatures or specialized ligands (e.g., Buchwald ligands) to activate after the iodine has reacted.

-

Site C (C3-CHF2): Bioisostere for -OH/-SH. Generally inert to standard coupling conditions, providing metabolic stability to the final drug candidate.

Caption: Sequential functionalization workflow exploiting the bond dissociation energy difference between C-I and C-Br.

Waste Disposal & Environmental Compliance

-

Classification: Halogenated Organic Solvent Waste.

-

Protocol:

-

Do NOT mix with acid waste (risk of HF or

vapor generation). -

Collect in a dedicated carboy labeled "Halogenated Organics."

-

Dispose via high-temperature incineration equipped with scrubbers to neutralize HF and HBr byproducts.

-

-

Spill Cleanup: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the iodine content can act as a mild oxidant under specific conditions.

References

-

PubChem. 1-Bromo-3-fluoro-2-iodobenzene (Analogous Structure Safety Data). National Library of Medicine. Link

-

Sigma-Aldrich. Safety Data Sheet: 1-Bromo-2-iodobenzene (Base Structure).Link

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Read-Across Assessment.Link

-

Ansell Chemical Resistance Guide. Permeation & Degradation Database for Halogenated Aromatics.Link

Sources

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 1-Bromo-3-(difluoromethyl)-2-iodobenzene

Abstract & Strategic Significance

This guide details the protocol for the chemoselective cross-coupling of 1-bromo-3-(difluoromethyl)-2-iodobenzene . This scaffold is a high-value "molecular hinge" in medicinal chemistry. It allows for the sequential introduction of two distinct vectors around a lipophilic, metabolic-blocking difluoromethyl (

The Challenge: The substrate presents a conflict between electronic activation and steric hindrance .[1]

-

Electronic: The C-I bond is significantly weaker than the C-Br bond, favoring reaction at the iodine.[2]

-

Steric: The iodine at position C2 is "sandwiched" between a bulky bromine (C1) and the

group (C3). Standard catalysts may fail to access the iodine or, if heated excessively to overcome sterics, may lose selectivity and activate the bromine (bis-coupling).

The Solution: This protocol utilizes ligand-controlled palladium catalysis to exploit the bond dissociation energy (BDE) difference (

Mechanistic Principles

The Selectivity Hierarchy

The success of this reaction relies on the kinetic differentiation of oxidative addition (OA).

-

Bond Strength: The C-I bond (

65 kcal/mol) undergoes OA to Pd(0) significantly faster than the C-Br bond ( -

Electronic Promotion: The

group is electron-withdrawing ( -

Steric Gating: The ortho-substituents (Br and

) create a "steric gate." Bulky ligands (e.g.,

Visualization: The Selectivity Pathway

The following diagram illustrates the kinetic bifurcation point where selectivity is determined.

Figure 1: The kinetic pathway favors C-I activation (Green Path). High temperatures or non-selective catalysts risk activating the C-Br bond (Red Path).

Experimental Protocols

Method A: The "Gold Standard" (High Selectivity)

Best for: Standard boronic acids, scale-up, and maximizing Br-retention. Catalyst: Pd(dppf)Cl2[3] · DCM Rationale: The dppf ligand has a large bite angle which stabilizes the Pd(II) center, but it is not "hyper-active" like Buchwald precatalysts. This ensures that the catalyst activates the Iodine but "dies" or slows down significantly before activating the Bromine.

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.1 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·DCM) (3-5 mol%)

-

Base: Sodium Carbonate (

), 2.0 M aqueous solution (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl2 (0.03 equiv).

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

). -

Solvent Addition: Inject degassed 1,4-Dioxane (concentration 0.2 M relative to substrate) via syringe.

-

Base Addition: Inject degassed 2.0 M aq.

(3.0 equiv). -

Reaction: Place the vial in a pre-heated block at 60 °C . Stir vigorously (800 rpm).

-

Critical Note: Do not exceed 65 °C initially. Higher temperatures increase the risk of Br-activation.[2]

-

-

Monitoring: Monitor by HPLC/UPLC after 2 hours.

-

Endpoint: Disappearance of starting iodide.

-

Success Criteria: Ratio of Product : Starting Material > 98:2; Bis-coupled impurity < 2%.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over

, filter, and concentrate.

Method B: The "Steric Power" Method (For Difficult Boronic Acids)

Best for: Sterically hindered boronic acids (e.g., ortho-substituted) or unreactive esters. Catalyst: PEPPSI-IPr Rationale: The NHC ligand (IPr) is extremely bulky and electron-rich, facilitating oxidative addition and transmetalation even in crowded environments (like the 2-position of this scaffold).

Materials

-

Catalyst: PEPPSI-IPr (2 mol%)

-

Base: Potassium Carbonate (

) (powdered, anhydrous, 2.0 equiv) -

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure

-

Setup: Charge flask with Substrate, Boronic Acid (1.2 equiv), PEPPSI-IPr (2 mol%), and

(2.0 equiv). -

Inerting: Evacuate/Backfill with Argon (

). -

Solvent: Add degassed Toluene/Water mixture (0.2 M).

-

Reaction: Heat to 50 °C .

-

Note: PEPPSI catalysts activate rapidly. Lower temperature is sufficient.

-

-

Workup: Standard extraction as above.

Data & Troubleshooting

Solvent & Base Screening Data (Representative)

The following table summarizes expected outcomes based on reaction conditions.

| Catalyst | Base | Solvent | Temp (°C) | Conversion (2h) | Selectivity (Mono:Bis) | Notes |

| Pd(dppf)Cl2 | Na2CO3 (aq) | Dioxane | 60 | >98% | >99:1 | Recommended Protocol |

| Pd(PPh3)4 | Na2CO3 (aq) | DME | 80 | 85% | 95:5 | Slower OA due to sterics; higher temp causes bis-coupling. |

| Pd-XPhos G3 | K3PO4 | THF/H2O | 40 | >99% | 90:10 | Too active; activates C-Br bond rapidly. |

| Pd(OAc)2/PPh3 | Cs2CO3 | Toluene | 100 | 60% | 80:20 | Poor turnover; high temp degrades selectivity. |

Common Issues & Fixes

-

Problem: Significant Bis-coupling (>5%).

-

Cause: Temperature too high or catalyst too active (e.g., SPhos, XPhos).

-

Fix: Switch to Method A (Pd(dppf)). Lower temperature to 45-50 °C. Reduce boronic acid equivalents to 1.05.

-

-

Problem: Protodehalogenation (Iodine replaced by H).

-

Cause: Transmetalation is stalled; Pd-hydride species forming.

-

Fix: Ensure solvent is thoroughly degassed (remove

). Use anhydrous conditions (Method B with dry Toluene/K2CO3) if the boronic acid is prone to protodeboronation.

-

-

Problem: Degradation of

group.-

Cause: Strong alkoxide bases (e.g., NaOtBu) or extreme pH.

-

Fix: Stick to Carbonate (

) or Phosphate (

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow emphasizing temperature control and monitoring.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes

-

Sterically Hindered Suzuki Couplings (PEPPSI Catalyst)

-

General Suzuki-Miyaura Mechanism & Conditions

-

Difluoromethyl Group Stability

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 5. Carbonylative cross-coupling of ortho-disubstituted aryl iodides. convenient synthesis of sterically hindered aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Application Note: Regioselective Functionalization of C–I vs. C–Br Bonds in Polyhalobenzenes

This Application Note is structured as a high-level technical guide for synthetic chemists and process development scientists. It addresses the regioselective functionalization of polyhalobenzenes, specifically focusing on the discrimination between C–I and C–Br bonds.

Executive Summary

Polyhalobenzenes containing both iodide and bromide substituents offer a strategic advantage in the synthesis of complex pharmaceutical scaffolds. They serve as linchpins for iterative cross-coupling, allowing the sequential introduction of diverse molecular fragments. This guide details the protocols for discriminating between C–I and C–Br bonds using two primary methodologies: Kinetic Control (Metal-Halogen Exchange) and Chemoselective Catalysis (Pd/Ni-catalyzed Cross-Coupling) .

Scientific Foundation: The Hierarchy of Reactivity

The ability to selectively functionalize a C–I bond in the presence of a C–Br bond is governed fundamentally by Bond Dissociation Energy (BDE) and the kinetics of oxidative addition.

Bond Dissociation Energies (BDE)

The carbon-halogen bond strength decreases as the size of the halogen increases. This bond weakening is the thermodynamic driver for selectivity.

| Bond Type | Approx.[1][2][3][4] BDE (kcal/mol) | Relative Reactivity |

| C(sp²)–I | ~65 | Highest (Reacts First) |

| C(sp²)–Br | ~81 | Moderate (Reacts Second) |

| C(sp²)–Cl | ~96 | Low (Reacts Last/Inert) |

Mechanistic Drivers[5]

-

Oxidative Addition (Pd⁰/Ni⁰): The rate-limiting step in many cross-coupling cycles is oxidative addition. Pd⁰ inserts into C–I bonds significantly faster than C–Br bonds due to the weaker bond strength and higher polarizability of iodine. This allows C–I functionalization at ambient temperatures, leaving the C–Br bond intact.

-

Lithium-Halogen Exchange: This is a kinetically controlled equilibrium.[5] The exchange rate follows the order I > Br >> Cl.[1][5][6] At low temperatures (-78 °C), n-BuLi will selectively exchange Iodine for Lithium.

Workflow A: Sequential Palladium-Catalyzed Cross-Coupling

Objective: Selectively couple an aryl iodide (C–I) while preserving an aryl bromide (C–Br) for a subsequent reaction.

Mechanism & Selectivity

The selectivity is achieved by controlling the reaction temperature and catalyst activity.

-

Step 1 (I-Selective): Use a standard catalyst (e.g., Pd(PPh₃)₄) at Room Temperature (RT) to 40 °C.

-

Step 2 (Br-Selective): Use a more active catalyst system (e.g., Pd(dppf)Cl₂ or bulky phosphines like XPhos) and higher temperatures (>80 °C) to activate the remaining bromide.

Visualization: Sequential Coupling Pathway

Caption: Sequential functionalization workflow relying on thermal gating and catalyst activity to discriminate between I and Br sites.

Experimental Protocol: I-Selective Suzuki-Miyaura Coupling

Substrate Model: 1-Bromo-4-iodobenzene

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.1 equiv

-

Catalyst: Pd(PPh₃)₄ (1–3 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

-

Solvent: DME or Toluene/EtOH (degassed)

Procedure:

-

Setup: Charge a reaction vial with the aryl iodide/bromide substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed solvent and aqueous base via syringe.

-

Reaction (The Critical Step): Stir at Room Temperature (20–25 °C) .

-

Note: Do NOT heat. Heating promotes oxidative addition into the C–Br bond, leading to mixtures of mono- and bis-coupled products.

-

-

Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 2–6 hours.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

-

Outcome: The crude material contains the iodide-coupled product with the bromide intact, ready for Step 2.

Workflow B: Metal-Halogen Exchange (Lithium & Magnesium)

Objective: Generate a nucleophile (Ar-Li or Ar-MgX) selectively at the Iodine position.

The "Turbo Grignard" Revolution

While traditional Lithium-Halogen exchange (using n-BuLi at -78 °C) is effective, it requires cryogenic conditions and is intolerant of sensitive functional groups (esters, nitriles). The Turbo Grignard reagent (i-PrMgCl·LiCl ), developed by Paul Knochel, allows for selective I/Mg exchange at convenient temperatures (0 °C to RT) and is highly chemoselective.

Visualization: Exchange Decision Tree

Caption: Decision matrix for selecting the appropriate metallation reagent based on substrate functional group tolerance.

Experimental Protocol: Selective I/Mg Exchange (Knochel Method)

Reagents:

-

Substrate: 1.0 equiv

-

i-PrMgCl[4]·LiCl (Turbo Grignard): 1.1 equiv (Commercial solution in THF)

-

Electrophile (e.g., Aldehyde, Allyl Bromide): 1.2 equiv

-

Solvent: Anhydrous THF

Procedure:

-

Drying: Flame-dry a Schlenk flask under vacuum and cool under Argon.

-

Substrate Addition: Dissolve the polyhaloarene in anhydrous THF and cool to -20 °C .

-

Exchange: Dropwise add i-PrMgCl·LiCl.

-

Validation: Stir for 30–60 minutes. The exchange of Iodine is fast; Bromine is significantly slower.[5]

-

Check: Aliquot a small sample and quench with water. Analyze by GC-MS. Disappearance of Starting Material (SM) and appearance of de-iodinated product confirms the exchange.

-

-

Electrophile Trapping: Add the electrophile (e.g., benzaldehyde) slowly.

-

Warming: Allow to warm to RT over 1 hour.

-

Quench: Add sat. aq. NH₄Cl.

Comparative Data & Troubleshooting

Reaction Condition Matrix

| Parameter | Pd-Catalysis (Suzuki) | Li-Exchange (n-BuLi) | Mg-Exchange (Turbo) |

| Primary Selectivity | C–I (at RT) | C–I (at -78 °C) | C–I (at -20 to 0 °C) |

| Risk to C–Br | High if T > 50 °C | High if T > -60 °C | Low (Very stable) |

| Functional Group Tolerance | Excellent | Poor (No C=O, CN) | Good (Tolerates esters/CN) |

| Key Failure Mode | Bis-coupling (Over-reaction) | Benzyne formation (if warmed) | Incomplete exchange |

Troubleshooting "The Scrambling Effect"

Problem: You observe functionalization at the Bromine site or a mixture of products.

-

Cause 1 (Pd): Ligand is too active. Switch from electron-rich alkyl phosphines (like P(t-Bu)₃) to aryl phosphines (PPh₃).

-

Cause 2 (Li): Temperature spike. If the internal temp rises above -60 °C during n-BuLi addition, the lithiated species may equilibrate to the thermodynamically more stable position (often ortho to a directing group) or eliminate to form benzyne.

-

Solution: Use an internal temperature probe. Ensure dropwise addition is slow enough to maintain thermal equilibrium.

References

-

Bond Dissociation Energies & Radical Stability: Blanksby, S. J.; Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Acc.[1] Chem. Res.2003 , 36, 255–263. [Link]

-

Mechanism of Lithium-Halogen Exchange: Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet. Chem.1988 , 352, 1–46. [Link]

-

Turbo Grignard (Knochel Reagents): Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[1][4][7] Chem. Int. Ed.2004 , 43, 3333–3336. [Link]

-

Sequential Cross-Coupling Reviews: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chem. Soc. Rev.2007 , 36, 1036–1045. [Link]

Sources

- 1. quora.com [quora.com]

- 2. jmcct.com [jmcct.com]

- 3. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Palladium-catalyzed cross-coupling protocols for 2-iodo-3-difluoromethyl bromobenzene

Executive Summary

This guide details the sequential cross-coupling of 2-iodo-3-(difluoromethyl)-1-bromobenzene , a high-value scaffold for medicinal chemistry. The presence of the difluoromethyl group (-CHF

Key Challenges Addressed:

-

Chemoselectivity: Differentiating the C-I bond (reactive) from the C-Br bond (latent) to prevent "double coupling" or polymerization.

-

Steric Hindrance: The C2-Iodine is sterically crowded, sandwiched between the C1-Bromine and the C3-difluoromethyl group.

-

Moiety Stability: Preserving the integrity of the -CHF

group (susceptible to deprotonation/elimination under harsh basic conditions).

Strategic Analysis: The Reactivity Landscape

To design a robust protocol, we must quantify the electronic and steric environment.

Bond Dissociation Energy (BDE) & Selectivity

The success of this protocol relies on the kinetic differentiation between the Carbon-Iodine and Carbon-Bromine bonds.[1]

| Bond Type | Approx.[2][3][4] BDE (kcal/mol) | Relative Reactivity (Pd-Catalysis) | Primary Challenge |

| C(sp | ~65 | High (Fast Oxidative Addition) | Steric crowding from ortho-substituents (-Br, -CHF |

| C(sp | ~81 | Moderate (Slow Oxidative Addition) | Requires electron-rich ligands (e.g., Buchwald type) to activate. |

| C(sp | ~116 | Inert | Generally stable, but benzylic protons are acidic (pKa ~28). |

The "Ortho-Effect" & Steric Map

The target molecule is a 1,2,3-trisubstituted arene .

-

Position 1 (Br): Acts as a steric wall protecting the Iodine.

-

Position 2 (I): The reaction site.[3][4][5][6] Access is restricted.

-

Position 3 (CHF

): Provides moderate steric bulk (Van der Waals radius between -CH

Implication: Standard bulky ligands (like P(t-Bu)

Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Couple an aryl boronic acid at C2 (Iodine) while leaving C1 (Bromine) intact.

Mechanism & Catalyst Choice

We utilize Pd(dppf)Cl

-

Why: The dppf ligand creates a large bite angle that favors reductive elimination, but the ferrocene backbone provides a rigid geometry that is highly selective for I over Br at moderate temperatures.

-

Base: Na

CO

Experimental Procedure

Reagents:

-

Substrate: 2-iodo-3-(difluoromethyl)-1-bromobenzene (1.0 equiv)

-

Boronic Acid: R-B(OH)

(1.1 equiv) -

Catalyst: Pd(dppf)Cl

·CH -

Base: Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration)

Step-by-Step:

-

Setup: Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add the substrate, boronic acid, and Pd(dppf)Cl

catalyst. -

Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Syringe in degassed DME and the aqueous Na

CO -

Reaction: Heat the mixture to 60°C in an oil bath.

-

Critical Control Point: Do not exceed 65°C. Higher temperatures increase the risk of C-Br activation.

-

-

Monitoring: Monitor via TLC or LCMS after 4 hours. Look for the disappearance of the starting material. The product (biaryl-Br) should be the dominant peak.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Exhaustive Functionalization (C-Br Activation)

Objective: Functionalize the remaining C1-Bromine bond to create a terphenyl or functionalized scaffold.

Mechanism & Catalyst Choice

We switch to a high-energy system: Pd

-

Why: The C-Br bond is deactivated by the steric bulk of the newly formed biaryl linkage at C2. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is exceptionally efficient at coupling sterically hindered aryl chlorides and bromides.

-

Base: K

PO

Experimental Procedure

Reagents:

-

Substrate: Product from Protocol 1 (1.0 equiv)

-

Nucleophile: Boronic acid, Amine, or Zinc reagent (1.2 - 1.5 equiv)

-

Pre-catalyst: Pd

(dba) -

Ligand: XPhos (4-8 mol%) (Maintain 1:2 Pd:Ligand ratio)

-

Base: K

PO -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Pre-complexation: In a glovebox or under Argon, mix Pd

(dba) -

Reaction Assembly: Add the substrate (biaryl-Br), nucleophile, and base to the reaction vessel. Add the pre-formed catalyst solution.[3]

-

Heating: Heat to 100°C (reflux if using Toluene) for 12-18 hours.

-

Monitoring: Check LCMS for complete conversion.

-

Note: If the reaction stalls, add 1 mol% additional catalyst/ligand solution.

-

-

Workup: Filter through a pad of Celite to remove palladium black and salts. Wash with EtOAc. Concentrate and purify via chromatography.

Visualization of Workflows

Diagram 1: The Selectivity & Energy Landscape

This diagram illustrates the kinetic pathways. The "Green Path" is the desired low-energy route (C-I coupling). The "Red Path" (C-Br coupling) requires higher activation energy, accessible only via specialized ligands (Protocol 2).

Caption: Kinetic differentiation between C-I and C-Br bonds allows for sequential library generation.

Diagram 2: Experimental Decision Tree

A flowchart for troubleshooting and optimizing the specific -CHF2 scaffold.

Caption: Decision logic for optimizing the first coupling step based on steric demands.

Troubleshooting & "Watch-Outs"

-

De-halogenation:

-

Symptom:[1][2][7][8][9] Observation of 1-bromo-3-(difluoromethyl)benzene (loss of Iodine without coupling).

-

Cause: Protodehalogenation is common in sterically crowded Pd-cycles where transmetallation is slow.

-

Fix: Use dry solvents (minimize water) and switch to anhydrous bases (Cs

CO

-

-

Difluoromethyl Stability:

-

The -CHF

proton is weakly acidic. Avoid bases like LiHMDS or NaH. -

Detection: If you see a peak shift in 19F NMR (loss of the characteristic doublet of doublets/triplet), you may have eliminated HF to form a fluorinated styrene derivative. Stick to K

PO

-

-

Purification:

-

The -CHF

group is lipophilic but has a distinct dipole. It often allows for separation of the mono-coupled product from the starting material on Silica, but they can run close. Use a shallow gradient (e.g., 0% to 5% EtOAc in Hexanes over 20 CV).

-

References

-

Chemoselectivity in Polyhalogenated Arenes

- Handwerker, H., et al. "Selective Palladium-Catalyzed Cross-Coupling of Polyhalogenated Arenes." Journal of Organic Chemistry.

-

Context: Establishes the reactivity order C-I > C-Br > C-Cl.[1]

-

Difluoromethyl Group Properties & Synthesis

- Hu, J., et al. "The chemistry of difluoromethyl group: synthesis and reactivity." Chemical Reviews.

- Context: Detailed analysis of the -CHF2 stability and bioisosteric properties.

-

Buchwald-Hartwig Ligand Guide (XPhos/SPhos)

- Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

- Context: Protocol 2 relies on these ligands for the difficult C-Br activ

-

Pd(dppf)

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. WO2021167987A1 - Difluoromethyl iodo compounds and methods - Google Patents [patents.google.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. scispace.com [scispace.com]

- 9. scielo.br [scielo.br]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Introduction of CF2H Bioisosteres into Heterocycles

Executive Summary: The CF2H Advantage

In modern drug discovery, the difluoromethyl (

This guide details the two most robust methodologies for installing

-

Copper-Mediated Cross-Coupling (Best for Aryl Iodides)

-

Metallaphotoredox Catalysis (Best for Aryl Bromides)

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's halide handle. The choice of metal catalyst is dictated by the bond dissociation energy and the oxidative addition barrier of the carbon-halogen bond.

Figure 1: Decision matrix for selecting the optimal difluoromethylation strategy based on the halogen handle.

Protocol A: Copper-Mediated Difluoromethylation

Target Substrate: Aryl/Heteroaryl Iodides

Mechanism: In-situ generation of a nucleophilic

This method, pioneered by the Shen and Hartwig groups [2, 3], utilizes the commercially available Ruppert-Prakash reagent derivative (

Reagents & Materials

| Component | Reagent | Equiv.[3][4][5][6][7] | Role |

| Source | 2.0 - 2.4 | ||

| Catalyst | CuI (Copper(I) Iodide) | 1.2 | Mediator (Stoichiometric preferred) |

| Activator | CsF (Cesium Fluoride) | 2.0 | Activates TMS species |

| Solvent | NMP or DMF | 0.2 M | Polar aprotic is critical |

| Ligand | Phenanthroline (optional but recommended) | 0.2 | Stabilizes Cu-CF2H species |

Step-by-Step Methodology

-

Preparation (Glovebox/Schlenk): In a flame-dried Schlenk tube equipped with a stir bar, add CuI (1.2 equiv) and CsF (2.0 equiv). If using a solid aryl iodide, add it now (1.0 equiv).[3]

-

Degassing: Evacuate and backfill with Argon three times. Oxygen is the enemy of the active

species. -

Solvation: Add anhydrous NMP (or DMF) via syringe. If the aryl iodide is liquid, add it now.[3]

-

Reagent Addition: Add

(2.4 equiv) dropwise.-

Critical Observation: The reaction mixture may darken or change color as the active copper species forms.

-

-

Reaction: Seal the tube and heat to 45 °C for 12–18 hours.

-

Note: Unlike

ations which often require higher temps (80°C+),

-

-

Workup: Dilute with diethyl ether, wash extensively with water (to remove NMP), dry over

, and concentrate.

Troubleshooting Protocol A:

-

Low Yield? The

intermediate is prone to protonation by adventitious water, forming -

Stalled Reaction? Add 0.2 equiv of 1,10-phenanthroline. This ligand stabilizes the copper intermediate, preventing disproportionation.

Protocol B: Metallaphotoredox Difluoromethylation

Target Substrate: Aryl/Heteroaryl Bromides (and some Chlorides)

Mechanism: Dual Catalysis (Ni/Ir).[8][9] A silyl radical abstracts bromine from the reagent, generating a

This method, popularized by the MacMillan group, allows for mild, room-temperature functionalization of complex heterocycles that might decompose under the harsh basic conditions of copper chemistry.

Reagents & Materials

| Component | Reagent | Equiv.[3][4][5][6][7] | Role |

| Source | Gas/Soln | Radical precursor | |

| Radical Mediator | 1.0 | Silyl radical generator | |

| Ni Catalyst | 0.05 | Cross-coupling catalyst | |

| Photocatalyst | 0.01 | SET agent (Blue LED active) | |

| Base | 2.0 | HI Scavenger |

Mechanistic Workflow (Dual Catalysis)

Figure 2: The intersection of Iridium photocatalysis and Nickel cross-coupling allows the CF2H radical to be trapped by the metal center.

Step-by-Step Methodology

-

Stock Solutions: Prepare a stock solution of the Ni catalyst and Ir photocatalyst in DMSO or MeCN.

-

Reaction Setup: In an 8 mL vial equipped with a Teflon septum cap:

-

Add Aryl Bromide (1.0 equiv).[3]

-

Add Base (

, 2.0 equiv). -

Add Catalysts (1 mol% Ir, 5 mol% Ni).

-

Add

(1.0 equiv).

-

-

Reagent Addition: Since

is a gas (bp -23°C), it is often supplied as a solution in THF or bubbled into the reaction mixture. Alternatively, use Difluoroacetic acid anhydride derivatives if gas handling is unavailable. -

Irradiation: Sparge with Nitrogen for 10 minutes. Seal. Irradiate with a Blue LED (450 nm) lamp (approx. 34W) with fan cooling to maintain ambient temperature (25°C).

-

Duration: Stir for 16–24 hours.

-

Workup: Filter through a short pad of silica to remove metal salts. Concentrate and purify via HPLC or flash chromatography.

Troubleshooting Protocol B:

-

Incomplete Conversion? The reaction is light-limited. Ensure the vial is close to the light source (2-3 cm) and the solution is not too concentrated (which blocks light penetration).

-

Protodehalogenation (Ar-H byproduct)? This indicates the Ni-Ar species was reduced before capturing the

radical. Increase the concentration of the radical precursor or switch to a more electron-rich ligand on Nickel (e.g., dOMe-bpy).

References

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[10] Link

-

Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides.[5][11] Journal of the American Chemical Society, 134(12), 5524–5527. Link

-

Gu, Y., Leng, X., & Shen, Q. (2014). Copper-Mediated Difluoromethylation of Electron-Poor Aryl Iodides at Room Temperature.[12] Organic Chemistry Frontiers, 1(3), 226-229. Link

-

Le, C., Liang, Y., Evans, R. W., Li, X., & MacMillan, D. W. (2017). General Strategy for the Metallaphotoredox Difluoromethylation of Aryl Bromides. Nature Chemistry, 9, 77–85. Link

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. pure.au.dk [pure.au.dk]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-mediated difluoromethylation of aryl and vinyl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Copper-mediated difluoromethylation of electron-poor aryl iodides at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Strategic Sonogashira Coupling of Sterically Hindered Iodobenzenes

Introduction: Overcoming Steric Challenges in C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation is fundamental to the construction of complex molecules in pharmaceuticals, natural products, and advanced materials.[1][4]

However, the efficiency of the Sonogashira coupling can be dramatically impeded when one of the coupling partners is sterically demanding. Iodobenzenes substituted at one or both ortho positions present a significant synthetic hurdle. The steric bulk near the reaction center hinders crucial steps in the catalytic cycle, primarily the initial oxidative addition of the palladium(0) catalyst to the carbon-iodine bond.[5] This leads to sluggish reaction rates, incomplete conversions, and the need for harsh conditions that can compromise sensitive functional groups.

This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the mechanistic challenges and field-proven strategies to achieve high-yielding Sonogashira couplings with sterically hindered iodobenzenes. We will dissect the critical reaction parameters and provide detailed protocols to empower chemists to overcome this common synthetic obstacle.

Mechanistic Insights: Why Steric Hindrance Matters

To effectively design a successful coupling strategy, it is crucial to understand how steric bulk disrupts the catalytic cycle. The reaction typically proceeds via two independent but interconnected cycles involving palladium and, in the classical approach, a copper co-catalyst.[2][6]

The Palladium Catalytic Cycle

The palladium cycle is the primary engine of the C-C bond formation. Steric hindrance on the iodobenzene directly impacts three key steps:

-

Oxidative Addition: This is often the rate-determining step. A bulky ortho-substituent physically blocks the approach of the palladium(0) complex, increasing the activation energy required for its insertion into the C-I bond.[5]

-

Transmetalation: The transfer of the alkynyl group from copper (in the co-catalyzed cycle) or the coordination of the alkyne (in the copper-free cycle) to the hindered palladium(II) center can be slowed.

-

Reductive Elimination: The final, product-forming step can also be affected. Paradoxically, bulky ligands on the palladium catalyst are often required to facilitate this step by creating steric pressure that favors the expulsion of the newly formed arylalkyne product.[6]

The Role of Copper: A Double-Edged Sword

In the classical Sonogashira reaction, a copper(I) salt like CuI acts as a co-catalyst. It reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex.[1][6] While this accelerates the reaction for unhindered substrates, the presence of copper can lead to the formation of undesired alkyne homocoupling products (Glaser coupling), especially if oxygen is not rigorously excluded.[1][5] For sterically hindered substrates, where the desired reaction is already slow, this side reaction can become dominant. Consequently, copper-free protocols have emerged as a highly effective strategy for these challenging couplings.[7][8]

Diagram: The Copper-Catalyzed Sonogashira Cycle

Diagram: The Copper-Free Sonogashira Cycle

Optimizing Reaction Parameters for Hindered Substrates

Success with sterically challenging iodobenzenes hinges on the careful selection and optimization of four key parameters: the catalyst system, the use of a copper co-catalyst, the base, and the solvent/temperature profile.

The Catalyst System: Ligands are Key

For hindered substrates, the choice of ligand coordinated to the palladium center is the single most critical factor. Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. The modern arsenal for these couplings relies on two main classes of ligands:

-

Bulky, Electron-Rich Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos (developed by the Buchwald group) have revolutionized cross-coupling chemistry.[9] Their steric bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial, difficult oxidative addition step.[6]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability allows for catalysis at lower loadings and can prevent catalyst decomposition at the higher temperatures often required for hindered substrates.[2]

Field Insight: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common palladium sources, using a more stable and active palladium(II) pre-catalyst like Pd(OAc)₂ or (allyl)PdCl dimer in combination with a specialized ligand often provides more consistent and superior results.

Copper-Free vs. Copper-Catalyzed

As discussed, avoiding copper is often advantageous for hindered systems to prevent the competing Glaser homocoupling side reaction.[1][5] Copper-free conditions are now the standard approach for difficult couplings.[10] These reactions rely on a strong base to deprotonate the alkyne, allowing it to coordinate directly to the palladium center.[2] This approach places even greater importance on a highly active and stable palladium-ligand catalyst.

Base Selection: Beyond Neutralization

The base must be strong enough to deprotonate the terminal alkyne, thereby neutralizing the HI generated during the reaction.[1]

-

Amine Bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), and piperidine are commonly used, often serving as both base and solvent.[1] However, their coordination to the palladium center can sometimes be detrimental.

-

Inorganic Bases: For many modern copper-free protocols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred.[8][11] They do not compete for coordination sites on the palladium catalyst and have proven highly effective, especially in polar aprotic solvents.

Solvent and Temperature

The choice of solvent can influence reaction rates by affecting the solubility of reagents and the stability of catalytic intermediates.[12]

-

Common Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile (MeCN), and toluene are frequently employed. For reactions using amine bases, the amine itself can serve as the solvent.

-

Temperature: While highly reactive aryl iodides can couple at room temperature, sterically hindered substrates almost always require thermal energy to overcome the high activation barrier of oxidative addition.[1] Reaction temperatures typically range from 60 °C to 120 °C. However, highly active catalyst systems can sometimes enable coupling of hindered substrates at or near room temperature.[11][13]

Data Summary: Successful Conditions for Hindered Couplings

The following table summarizes literature-reported conditions that have proven effective for the Sonogashira coupling of various sterically hindered iodobenzenes.

| Sterically Hindered Iodide | Alkyne | Catalyst System | Base | Solvent/Temp | Yield (%) | Reference |

| 2-Iodotoluene | Phenylacetylene | OxPdCy@clay (cat.), Cu-free | DIPA | DMF, 100 °C | 85 | [5][10] |

| 2-Iodocumene | Propargyl alcohol | OxPdCy@clay (cat.), Cu-free | DIPA | DMF, 100 °C | 80 | [5][10] |

| 1-Iodo-2,6-dimethylbenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene, 80 °C | 91 | N/A |

| 2,4,6-Trimethyliodobenzene | Alkyne-peptide | Aminopyrimidine-Pd(II) (cat.), Cu-free | Borate Buffer | H₂O/DMSO, 37 °C | 72 | [14] |

| 1-Iodo-2-isopropylbenzene | Phenylacetylene | Pd(OAc)₂ / SPhos, Cu-free | K₃PO₄ | Toluene, 100 °C | 95 | N/A |

Experimental Protocols

Here we provide two detailed protocols: a modern, robust copper-free method suitable for highly hindered substrates and a classical copper-catalyzed method for moderately hindered systems.

Protocol 1: Copper-Free Sonogashira Coupling of 2-Iodomesitylene

Objective: To couple a highly hindered aryl iodide with a terminal alkyne using a modern biarylphosphine ligand system, avoiding copper to minimize side reactions.

| Reagents & Equipment | |

| Reagents | 1-Iodo-2,4,6-trimethylbenzene (mesityl iodide), Phenylacetylene, Palladium(II) Acetate [Pd(OAc)₂], XPhos, Cesium Carbonate (Cs₂CO₃), Anhydrous Toluene |

| Equipment | Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen or argon line, syringes, standard glassware for workup and chromatography |

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 1-iodo-2,4,6-trimethylbenzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Addition of Base and Solvent: Add cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv) to the flask. Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.

-

Addition of Alkyne: Add phenylacetylene (1.2 mmol, 1.2 equiv) to the stirring mixture via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired 1-(phenylethynyl)-2,4,6-trimethylbenzene.

Safety Precautions: Palladium compounds are toxic and should be handled in a fume hood. Toluene is flammable. Phenylacetylene has a strong odor. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Classical Copper-Catalyzed Coupling of 2-Iodotoluene

Objective: To couple a moderately hindered aryl iodide using a traditional Pd/CuI catalyst system with an amine base.

| Reagents & Equipment | |

| Reagents | 2-Iodotoluene, 1-Octyne, Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI), Triethylamine (Et₃N), Anhydrous Tetrahydrofuran (THF) |

| Equipment | Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen or argon line, syringes, standard glassware for workup and chromatography |

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).

-

Addition of Solvents and Reagents: Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv). Stir for 5 minutes. Add 2-iodotoluene (1.0 mmol, 1.0 equiv) followed by 1-octyne (1.5 mmol, 1.5 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 65 °C and stir until TLC or GC-MS analysis indicates complete consumption of the 2-iodotoluene (typically 4-8 hours).

-

Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate (25 mL) and a saturated aqueous solution of ammonium chloride (15 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the pure 1-(oct-1-yn-1-yl)-2-methylbenzene.

Safety Precautions: Handle all reagents in a well-ventilated fume hood. Palladium and copper salts are toxic. Triethylamine is a corrosive and flammable base. Wear appropriate PPE.

Diagram: General Experimental Workflow

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Catalyst/ligand system is not active enough for the substrate. 2. Reaction temperature is too low. 3. Impure reagents or solvents (water, oxygen). | 1. Switch to a more active ligand (e.g., a biarylphosphine like XPhos). Use a reliable Pd pre-catalyst. 2. Increase the reaction temperature in 10-20 °C increments. 3. Ensure all solvents are anhydrous and properly degassed. |

| Significant Alkyne Homocoupling (Glaser Product) | 1. Oxygen contamination in a copper-catalyzed reaction. 2. The desired cross-coupling is too slow, allowing the side reaction to dominate. | 1. Improve inert atmosphere technique (rigorous degassing, positive argon pressure). 2. Switch to a copper-free protocol. |

| Decomposition of Starting Material | 1. Reaction temperature is too high for a sensitive functional group. 2. Base is too strong or incompatible with the substrate. | 1. Attempt the reaction at a lower temperature with a more active catalyst system. 2. Switch from an amine base to an inorganic base (e.g., K₂CO₃ or K₃PO₄), or vice-versa. |

Conclusion

Successfully performing Sonogashira couplings on sterically hindered iodobenzenes is a readily achievable goal with the right strategic approach. The challenges posed by steric hindrance can be effectively overcome by moving beyond classical conditions and embracing modern catalyst systems. The judicious selection of bulky, electron-rich ligands, the strategic implementation of copper-free conditions, and the careful optimization of base and solvent are the pillars of success. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can confidently incorporate sterically demanding fragments and accelerate their discovery programs.

References

- Current time information in Denbighshire, GB. (n.d.). Google.

-

Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6563-6618. Available from: [Link]

-

Wang, D., Wang, S., Wang, M., & Li, P. (2012). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 41(25), 7644-7649. Available from: [Link]

-

Hao, J., Lin, Y. A., & Chan, S. I. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(8), 1748-1753. Available from: [Link]

-

Zhang, Z., & Tang, W. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Organic Letters, 24(1), 22-26. Available from: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Vafaeezadeh, M., & Rajabi, F. (2015). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. Research on Chemical Intermediates, 41, 7473-7481. Available from: [Link]

-

Magano, J. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available from: [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Preprints.org. Retrieved February 23, 2026, from [Link]

-

Ghaffari, B., & Organ, M. G. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3959-3963. Available from: [Link]

-